molecular formula C13H16FN5O B2669858 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone CAS No. 478032-10-9

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2669858
CAS No.: 478032-10-9
M. Wt: 277.303
InChI Key: VHPTWDNZLGNKGR-UHFFFAOYSA-N
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Description

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone is a synthetic organic compound that features a triazole ring substituted with dimethylamino groups and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone typically involves the reaction of 3,5-dimethylamino-1,2,4-triazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Mechanism of Action

The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules . These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone is unique due to the combination of its triazole ring, dimethylamino groups, and fluorophenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPTWDNZLGNKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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